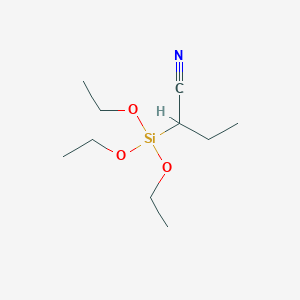
2-Methyl-4,6-diphenylpyrylium tetrafluoroborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-4,6-diphenylpyrylium tetrafluoroborate (MDT) is a fluorescent dye used extensively in scientific research. It is a member of the pyrylium family of dyes and has a molecular weight of 367.2 g/mol. MDT is synthesized by the reaction of 2-methyl-4,6-diphenylpyrylium iodide with tetrafluoroboric acid.
Applications De Recherche Scientifique
2-Methyl-4,6-diphenylpyrylium tetrafluoroborate is used extensively in scientific research as a fluorescent probe for imaging. It has been used to study a variety of biological processes, including protein-protein interactions, enzyme activity, and cell signaling. 2-Methyl-4,6-diphenylpyrylium tetrafluoroborate has also been used to study the uptake and transport of drugs in cells.
Mécanisme D'action
2-Methyl-4,6-diphenylpyrylium tetrafluoroborate is a cationic dye that binds to negatively charged sites in biological molecules. The dye is excited by light at a wavelength of 580 nm and emits light at a wavelength of 610 nm. The intensity of the emitted light is proportional to the concentration of the dye in the sample. 2-Methyl-4,6-diphenylpyrylium tetrafluoroborate has a high quantum yield, which makes it a sensitive probe for imaging.
Biochemical and Physiological Effects:
2-Methyl-4,6-diphenylpyrylium tetrafluoroborate has been shown to have low toxicity in vitro and in vivo. It has been used in a variety of cell types, including mammalian cells, bacteria, and yeast. 2-Methyl-4,6-diphenylpyrylium tetrafluoroborate has been shown to be membrane permeable, which allows it to enter cells and label intracellular structures.
Avantages Et Limitations Des Expériences En Laboratoire
2-Methyl-4,6-diphenylpyrylium tetrafluoroborate has several advantages for lab experiments. It is a highly sensitive probe that can be used to detect low concentrations of biological molecules. It is also membrane permeable, which allows it to label intracellular structures. 2-Methyl-4,6-diphenylpyrylium tetrafluoroborate has a high quantum yield, which makes it a sensitive probe for imaging. However, 2-Methyl-4,6-diphenylpyrylium tetrafluoroborate has several limitations. It is a cationic dye that binds to negatively charged sites in biological molecules, which limits its specificity. It is also prone to photobleaching, which can limit its usefulness for long-term imaging experiments.
Orientations Futures
There are several future directions for research on 2-Methyl-4,6-diphenylpyrylium tetrafluoroborate. One area of research is the development of new derivatives of 2-Methyl-4,6-diphenylpyrylium tetrafluoroborate that have improved specificity and sensitivity. Another area of research is the development of new imaging techniques that use 2-Methyl-4,6-diphenylpyrylium tetrafluoroborate as a probe. Finally, research on the use of 2-Methyl-4,6-diphenylpyrylium tetrafluoroborate in vivo is an area of active investigation, with potential applications in medical imaging and drug delivery.
Méthodes De Synthèse
The synthesis of 2-Methyl-4,6-diphenylpyrylium tetrafluoroborate involves the reaction of 2-methyl-4,6-diphenylpyrylium iodide with tetrafluoroboric acid. The reaction takes place in anhydrous acetonitrile and is typically carried out at room temperature. The yield of 2-Methyl-4,6-diphenylpyrylium tetrafluoroborate is typically around 70%.
Propriétés
Numéro CAS |
1911-95-1 |
|---|---|
Nom du produit |
2-Methyl-4,6-diphenylpyrylium tetrafluoroborate |
Formule moléculaire |
C18H15BF4O |
Poids moléculaire |
334.1 g/mol |
Nom IUPAC |
2-methyl-4,6-diphenylpyrylium;tetrafluoroborate |
InChI |
InChI=1S/C18H15O.BF4/c1-14-12-17(15-8-4-2-5-9-15)13-18(19-14)16-10-6-3-7-11-16;2-1(3,4)5/h2-13H,1H3;/q+1;-1 |
Clé InChI |
VSQLHNICZQQRCG-UHFFFAOYSA-N |
SMILES |
[B-](F)(F)(F)F.CC1=CC(=CC(=[O+]1)C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canonique |
[B-](F)(F)(F)F.CC1=CC(=CC(=[O+]1)C2=CC=CC=C2)C3=CC=CC=C3 |
Pictogrammes |
Corrosive |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



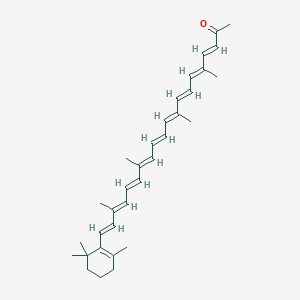
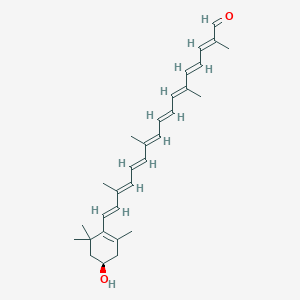
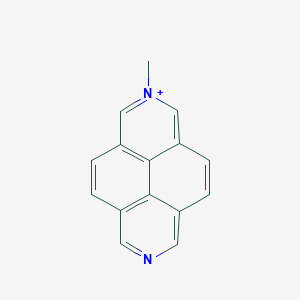
![3-Methyl-6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B162428.png)
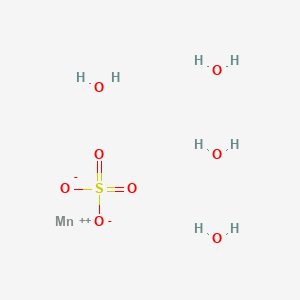
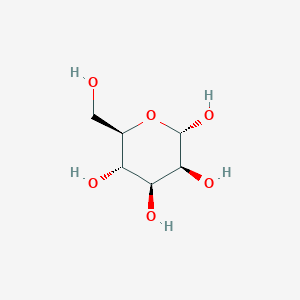
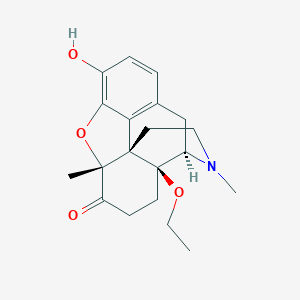
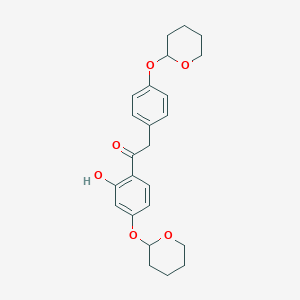
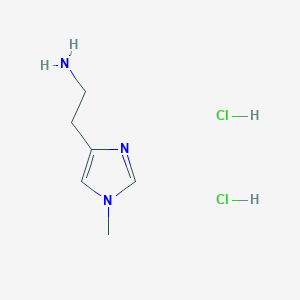
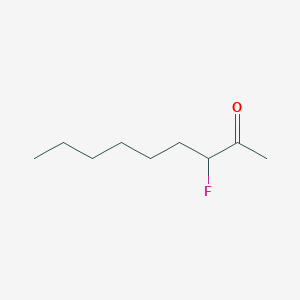

![1-(3,4-Dichlorophenyl)-2-[2-imino-3-[(2-methylphenyl)methyl]benzimidazol-1-yl]ethanol;hydrochloride](/img/structure/B162445.png)
